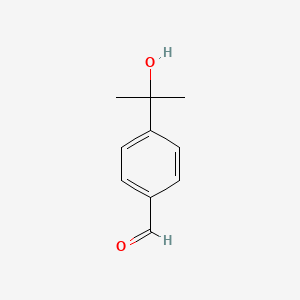

![molecular formula C20H23N3 B2800334 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole CAS No. 457650-98-5](/img/structure/B2800334.png)

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole is a useful research compound. Its molecular formula is C20H23N3 and its molecular weight is 305.425. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Process Development : A process for synthesizing a similar compound, 1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole, was developed by Boini et al. (2006). This process involves Leimgruber−Batcho indole synthesis and is efficient and environmentally friendly (Boini et al., 2006).

Receptor Affinity Studies : Andersen et al. (1992) researched substituted 3-(4-fluorophenyl)-1H-indoles, which included similar piperidinyl and pyridinyl substitutions. These compounds showed high affinity for 5-HT2 receptors and selectivity over other receptors (Andersen et al., 1992).

Corrosion Inhibition : Verma et al. (2016) studied 3-amino alkylated indoles, including 3-(phenyl(piperidin-1-yl)methyl)-1H-indole, for their efficacy in inhibiting corrosion of mild steel in acidic conditions. These compounds demonstrated high inhibition efficiency and adsorbed on the steel surface (Verma et al., 2016).

Synthesis of Chiral Derivatives : Król et al. (2022) synthesized new chiral 3-(piperidin-3-yl)-1H-indole derivatives. They conducted systematic studies to determine the molecular structures and absolute configurations of these compounds (Król et al., 2022).

Tritiated Isotopomer Synthesis : Wheeler and Clodfelter (2008) reported the synthesis of tritiated isotopomers of enzastaurin and its metabolite, which includes a similar piperidinyl-indole structure. These were used in absorption, distribution, metabolism, and excretion (ADME) studies (Wheeler & Clodfelter, 2008).

Antimicrobial Activities : Anekal and Biradar (2012) synthesized novel indole derivatives, including compounds with structures similar to 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole, and evaluated their antimicrobial activities. They found significant antimicrobial activities in most of the synthesized molecules (Anekal & Biradar, 2012).

Antitumor Activity : Andreani et al. (2008) synthesized bis-indole derivatives, which are structurally related to this compound, and evaluated their antitumor activity. They found that pyridine derivatives were more active than piperazine derivatives (Andreani et al., 2008).

作用機序

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .

Mode of Action

Similar compounds have been found to inhibit key enzymes or proteins, thereby disrupting their normal function . For instance, some piperidine derivatives have been designed as clinically Crizotinib-resistant ALK and ROS1 dual inhibitors .

Biochemical Pathways

It’s worth noting that compounds targeting alk and ros1, like some piperidine derivatives, can potentially affect the pi3k/akt/mtor signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

生化学分析

Biochemical Properties

The biochemical properties of 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole are largely unexplored. Indole derivatives are known to interact with multiple receptors, suggesting that this compound may also bind with high affinity to various enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the known activities of indole derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-15-19(16-9-3-4-10-17(16)22-15)20(18-11-5-6-12-21-18)23-13-7-2-8-14-23/h3-6,9-12,20,22H,2,7-8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKFSRSOBMBSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)

![Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2800260.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)

![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)

![N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2800267.png)

![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)

![N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2800273.png)

![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)